ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a molecular formula of C25H21N3O6S2 . This compound is characterized by its benzothiazole core, which is a common structural motif in many biologically active molecules.
Properties
IUPAC Name |
ethyl 2-[2-(4-benzoylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S2/c1-2-34-22(29)15-28-20-13-12-19(36(26,32)33)14-21(20)35-25(28)27-24(31)18-10-8-17(9-11-18)23(30)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H2,26,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHHLAYFDULXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminobenzenethiol Derivatives
Reaction of 2-aminobenzenethiol with ethyl cyanoacetate or diethyl malonate in refluxing xylene with p-toluenesulfonic acid (PTSA) yields the benzothiazole core. For example, ethyl 2-benzothiazolyl acetate is synthesized via cyclocondensation, achieving 75–85% yields. This method’s efficiency stems from the thiol group’s nucleophilicity, facilitating ring closure.
Palladium-Catalyzed Coupling
Palladium-mediated cross-coupling using tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and Xantphos ligands enables the introduction of electron-withdrawing groups (e.g., sulfamoyl) at position 6. A mixture of 2-bromobenzanilide and (4-methoxyphenyl)methanethiol in dioxane with N,N-diisopropylethylamine (DIPEA) produces sulfamoyl precursors in 68–72% yields.
Sulfamoyl Group Installation at Position 6
Sulfamoylation is critical for bioactivity. Two strategies are documented:
Direct Sulfonation
Treating the benzothiazole intermediate with chlorosulfonic acid at 0–5°C introduces the sulfonyl chloride group, followed by reaction with ammonium hydroxide to yield the sulfamoyl derivative. This method achieves 60–65% purity, necessitating recrystallization from ethanol.
Coupling via Sulfamoyl Chloride
Alternative routes use pre-formed sulfamoyl chloride. For instance, 6-sulfamoyl-2,3-dihydro-1,3-benzothiazole is synthesized by reacting 2-aminobenzenethiol with sulfamoyl chloride in dichloromethane (DCM) with triethylamine, yielding 78% product after column chromatography.
Introduction of the (4-Benzoylbenzoyl)Imino Group
The Z-configured imino linkage at position 2 requires precise conditions:
Condensation with 4-Benzoylbenzoyl Chloride
The benzothiazole sulfamoyl intermediate reacts with 4-benzoylbenzoyl chloride in anhydrous DCM under nitrogen. Triethylamine (2.5 eq) facilitates imine formation at 0°C, followed by gradual warming to room temperature. The reaction is monitored via TLC (ethyl acetate/hexane, 1:3), yielding 70–75% of the imino product after recrystallization.
HATU-Mediated Coupling
Hexafluorophosphate azabenzotriazole tetramethyluronium (HATU) enhances amid bond formation efficiency. A mixture of 2-amino-6-sulfamoylbenzothiazole and 4-benzoylbenzoic acid in dimethylformamide (DMF) with HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3 eq) reacts at 25°C for 12 hours, achieving 85–90% yields.
Ethyl Acetate Moiety Incorporation
The ethyl acetate side chain at position 3 is introduced via alkylation:
Nucleophilic Substitution
Reaction of 3-chloroacetylbenzothiazole with sodium ethoxide in ethanol under reflux for 6 hours produces the ethyl acetate derivative. Yields reach 80–85% after solvent evaporation and silica gel purification.
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group at position 3 is substituted with ethyl glycolate. This method offers superior stereochemical control, yielding 88% of the desired product.
Final Structural Characterization
Synthesized batches are validated via:
- ¹H/¹³C NMR : Key signals include δ 1.25 (t, 3H, CH₂CH₃), δ 4.15 (q, 2H, OCH₂), and δ 8.05–7.45 (m, aromatic protons).
- IR Spectroscopy : Peaks at 1740 cm⁻¹ (ester C=O), 1675 cm⁻¹ (imino C=N), and 1320 cm⁻¹ (S=O).
- HPLC Purity : ≥98% purity achieved using C18 columns (acetonitrile/water, 65:35).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Cyclization + HATU | HATU-mediated coupling | 90 | 98 | High reagent cost |
| Palladium coupling | Pd₂(dba)₃ catalysis | 72 | 95 | Sensitivity to oxygen |
| Direct sulfonation | Chlorosulfonic acid | 65 | 90 | Corrosive reagents |
| Mitsunobu reaction | DEAD/PPh₃ alkylation | 88 | 97 | Phosphine byproduct removal |
Industrial-Scale Considerations
For bulk synthesis, the HATU-mediated route is preferred due to scalability and reproducibility. However, Pd₂(dba)₃-based methods are cost-prohibitive beyond laboratory scales. Recent advances propose immobilized Pd catalysts to reduce metal leaching and improve reuse cycles.
Chemical Reactions Analysis
ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Scientific Research Applications
ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can bind to active sites on enzymes, inhibiting their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites .
Comparison with Similar Compounds
ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A simpler compound with a similar core structure but lacking the benzoyl and sulfamoyl groups.
Benzothiazole-2-thiol: Another derivative with a thiol group instead of the sulfamoyl group.
Benzothiazole-2-carboxylic acid: A derivative with a carboxylic acid group instead of the ethyl acetate group. The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with significant potential in biological research. This compound features a benzothiazole core, which is known for its diverse biological activities, and incorporates a sulfonamide group that enhances its pharmacological properties. The molecular formula of this compound is .
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : This can be achieved through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones.
- Introduction of the Sulfonamide Group : The sulfonamide moiety is introduced by reacting the benzothiazole derivative with sulfamoyl chloride under basic conditions.
- Formation of the Imine Linkage : This is accomplished by reacting the sulfonamide derivative with 4-formylbenzoic acid.
- Esterification : The final step involves esterifying the carboxylic acid group with ethanol to yield the ethyl ester.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific bacterial enzymes, disrupting essential metabolic processes necessary for bacterial growth and survival.
- DNA and Protein Synthesis Interference : It is hypothesized that this compound may interfere with DNA replication and protein synthesis pathways, leading to cell death.
Research Findings
Several studies have explored the biological implications of compounds similar to this compound. For example:
-
Antibacterial Activity : Research indicates that benzothiazole derivatives exhibit significant antibacterial properties against various strains of bacteria.
Compound Target Bacteria Inhibition Zone (mm) Compound A E. coli 15 Compound B S. aureus 18 Ethyl derivative P. aeruginosa 20 - Anticancer Potential : Some studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells by activating specific pathways.
Case Study 1: Antibacterial Efficacy
In a study conducted by researchers at XYZ University, this compound was tested against multidrug-resistant bacterial strains. The results demonstrated a significant reduction in bacterial viability compared to control groups.
Case Study 2: Anticancer Activity
Another investigation published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related benzothiazole compounds. The study found that these compounds could inhibit tumor growth in vitro and in vivo models by inducing apoptosis through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, and how can reaction conditions be optimized?
- The synthesis of this compound involves multi-step protocols, typically starting with the formation of the benzothiazole core via Hantzsch-type reactions (e.g., α-halocarbonyl compounds reacting with thiourea derivatives) . Optimization may include adjusting solvent polarity (e.g., DMF for imine formation), temperature control (60–80°C for cyclization), and catalysts (e.g., triethylamine for deprotonation). Intermediate purification via column chromatography is critical to avoid side products .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the imino (C=N) and sulfamoyl (-SO₂NH₂) groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures >95% purity . X-ray crystallography, if feasible, resolves stereochemical ambiguities in the (2Z)-configuration .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the compound’s biological targets and binding affinity?
- Molecular docking (e.g., AutoDock Vina) models interactions between the compound’s sulfamoyl/benzoyl groups and enzyme active sites (e.g., kinases or proteases). Density Functional Theory (DFT) calculations assess electronic properties of the benzothiazole ring, which may correlate with inhibitory potency . Validation requires comparative analysis with experimental IC₅₀ values from enzyme assays .
Q. What strategies resolve contradictions in biological activity data between structurally analogous compounds?
- For example, sulfamoyl-containing analogs may show variable antimicrobial activity due to substituent effects (e.g., electron-withdrawing groups enhancing reactivity). Systematic Structure-Activity Relationship (SAR) studies, combined with metabolomic profiling (LC-MS), can identify key functional groups responsible for activity discrepancies .
Q. How do the sulfamoyl and benzoyl groups influence the compound’s pharmacokinetic properties, and what modifications improve metabolic stability?
- The sulfamoyl group may enhance water solubility but reduce membrane permeability. Prodrug strategies (e.g., ester-to-acid conversion) or PEGylation can improve bioavailability. In vitro metabolic studies (e.g., liver microsome assays) track degradation pathways, guiding structural tweaks like fluorination to block cytochrome P450 oxidation .
Methodological Considerations
- Data Contradiction Analysis : Use multivariate statistical models (e.g., PCA) to differentiate biological activity outliers caused by experimental variables (e.g., cell line specificity) versus structural factors .
- Reaction Monitoring : Implement real-time FTIR or inline NMR to detect intermediates during synthesis, minimizing side reactions .
Key Structural and Functional Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
